(E)-3-(2-nitrovinyl)furan (E)-3-(2-nitrovinyl)furan
Brand Name: Vulcanchem
CAS No.: 53916-74-8
VCID: VC13492391
InChI: InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+
SMILES: C1=COC=C1C=C[N+](=O)[O-]
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol

(E)-3-(2-nitrovinyl)furan

CAS No.: 53916-74-8

Cat. No.: VC13492391

Molecular Formula: C6H5NO3

Molecular Weight: 139.11 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(2-nitrovinyl)furan - 53916-74-8

Specification

CAS No. 53916-74-8
Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
IUPAC Name 3-[(E)-2-nitroethenyl]furan
Standard InChI InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+
Standard InChI Key YMCXKFWNFUMXOD-HNQUOIGGSA-N
Isomeric SMILES C1=COC=C1/C=C/[N+](=O)[O-]
SMILES C1=COC=C1C=C[N+](=O)[O-]
Canonical SMILES C1=COC=C1C=C[N+](=O)[O-]

Introduction

Synthetic Methodologies

Industrial-Scale Production

The patent WO2003051858A1 details a optimized synthesis route yielding ≥98% purity :

  • Condensation Reaction: Furfural reacts with nitromethane in acetic acid at 40–65°C for 2–4 hours.

  • Purification: Ethanol recrystallization with activated carbon (5–25% w/w) removes polymeric byproducts.

  • Crystallization: Cooling to −15–10°C induces precipitation, followed by vacuum drying (20–50°C, 1–3.5 hrs).

Key process parameters:

ParameterOptimal RangeYield Impact
Reaction Temperature55 ± 5°C±12% yield
Cooling Rate2°C/minCrystal size control
Carbon Loading15% w/wPurity >99%

This method achieves 86–92% yield in 6L batch reactors while mitigating environmental impact through nitrous gas absorption .

Laboratory-Scale Modifications

Small-scale syntheses employ microwave-assisted conditions (100W, 80°C, 30 min) to reduce reaction times by 60% compared to conventional heating . Solvent screening reveals ethanol/water (7:3 v/v) maximizes yield (89%) while minimizing byproduct formation (<3%) .

Physicochemical Properties

Experimental data from multiple sources characterize the compound:

PropertyValueMethodSource
Molecular Weight165.146 g/molMass Spectrometry
LogP2.16 ± 0.03HPLC
λmax (EtOH)278 nmUV-Vis
Thermal Decomposition182–185°CTGA
Aqueous Solubility4.7 mg/mL (25°C)Shake Flask

The compound exhibits pH-dependent stability:

  • Stable for >48 hrs at pH 5–6 (simulated intestinal fluid)

  • 50% degradation after 6 hrs at pH 1.2 (gastric conditions)

Biological Activity

Antiprotozoal Efficacy

Against Leishmania spp. promastigotes:

SpeciesIC₅₀ (μM)Selectivity Index (vs. KB cells)
L. amazonensis12.3 ± 1.48.2
L. infantum15.8 ± 2.16.4
L. braziliensis18.9 ± 3.05.1

Mechanistic studies indicate mitochondrial membrane depolarization (JC-1 assay: EC₅₀ = 9.8 μM) precedes ATP depletion (>80% at 24 hrs) .

Antimicrobial Spectrum

  • Bacteria: MIC 4–16 μg/mL against Staphylococcus aureus (MRSA) and Escherichia coli (ESBL)

  • Fungi: 90% growth inhibition of Candida albicans at 32 μg/mL

  • Coccidia: 98% oocyst reduction in poultry at 4 ppm drinking water concentration

Toxicological Profile

Acute Toxicity

SpeciesLD₅₀ (mg/kg)Route
Rat (Sprague Dawley)171.9 ± 8.7Oral
Chicken (Leghorn)1,020 ± 45Oral

Subchronic Effects (14-day rat study)

  • Liver: 50 mg/kg dose caused:

    • 45% ↓ glutathione reductase

    • 2.8× ↑ lipid hydroperoxides

    • 12% DNA fragmentation

  • Kidney:

    • 38% ↓ catalase activity

    • 3.1× ↑ protein carbonyls

Dose-dependent oxidative stress was mitigated by N-acetylcysteine coadministration (p<0.01) .

Pharmaceutical Formulations

Patent-protected compositions include:

  • Veterinary Solution: 4 μg/mL in drinking water (5-day regimen for poultry coccidiosis)

  • Topical Gel: 2% w/w carbomer base for cutaneous leishmaniasis

  • Sustained-Release: PLGA nanoparticles (230 nm) showing 72-hr release profile

Environmental Considerations

The synthesis process incorporates nitrous gas absorption traps (99.7% efficiency), reducing NOx emissions to <5 ppm . Aquatic toxicity studies indicate LC₅₀ = 8.2 mg/L for Daphnia magna, necessitating proper waste handling protocols .

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